Abbv-cls-484
Description
Significance of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) and Protein Tyrosine Phosphatase Non-Receptor Type 1 (PTPN1) as Regulatory Hubs in Immune Signaling Pathways
PTPN2 and its close relative PTPN1 are central regulators of inflammation and immune signaling. abbviescience.com They act as crucial checkpoints that dampen the signaling cascades initiated by various cytokines and T-cell receptor (TCR) engagement. abbviescience.com Their substrates include key components of these pathways, such as Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs), which are essential for the activation and function of multiple immune cell types. abbviescience.com
Specifically, PTPN2 has been shown to negatively regulate TCR signaling, which is fundamental for T-cell activation and the subsequent anti-tumor response. frontiersin.org Both PTPN1 and PTPN2 are implicated in suppressing the JAK-STAT signaling pathway, which is vital for the response to interferons (IFNs), a class of cytokines with potent anti-cancer effects. biorxiv.org By dephosphorylating these key signaling molecules, PTPN2 and PTPN1 effectively apply a brake on the immune system's ability to recognize and eliminate cancerous cells.
Historical Challenges in Developing Active-Site Phosphatase Inhibitors
Despite the clear therapeutic potential, developing small molecule inhibitors that target the active site of phosphatases has been historically challenging. nih.gov The active site of PTPs is highly conserved and possesses a positive charge, which has made it difficult to design selective and cell-permeable inhibitors with good drug-like properties. purdue.eduresearchgate.net This has led to the perception of phosphatases as "undruggable" targets. abbvie.com However, through innovative approaches like structure-based drug design, researchers have overcome these hurdles, leading to the discovery of potent and orally bioavailable active-site inhibitors such as Abbv-cls-484. abbvie.com
Detailed Research Findings on this compound
This compound has been extensively characterized in preclinical studies, demonstrating its potential as a potent and selective dual inhibitor of PTPN2 and PTPN1.
In Vitro Activity of this compound
| Parameter | Value | Reference |
| PTPN2 IC50 | 1.8 nM | bioworld.com |
| PTPN1 IC50 | 2.5 nM | bioworld.com |
| IFN-γ-mediated STAT1 phosphorylation EC50 (in B16 cells) | 0.176 µM | bioworld.com |
These data highlight the potent enzymatic and cellular activity of this compound. The low nanomolar IC50 values indicate strong inhibition of both PTPN2 and PTPN1. Furthermore, the sub-micromolar EC50 for IFN-γ-mediated STAT1 phosphorylation demonstrates that the compound effectively enhances this critical anti-tumor signaling pathway within cancer cells.
Preclinical In Vivo Effects of this compound
In mouse models of cancer, this compound has demonstrated robust anti-tumor activity, even in tumors resistant to anti-PD-1 therapy. nih.gov Treatment with this compound leads to an inflamed tumor microenvironment, characterized by increased levels of pro-inflammatory cytokines and chemokines such as CXCL9 and CXCL10. bioworld.com This environment promotes the function of natural killer (NK) cells and CD8+ T cells, key players in anti-tumor immunity. nih.gov The compound has also been shown to reduce T-cell dysfunction, a common feature of the tumor microenvironment that limits the effectiveness of immunotherapy. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
2489404-97-7 |
|---|---|
Molecular Formula |
C17H24FN3O4S |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
5-[(7R)-1-fluoro-3-hydroxy-7-(3-methylbutylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one |
InChI |
InChI=1S/C17H24FN3O4S/c1-10(2)5-6-19-12-4-3-11-7-14(22)17(16(18)13(11)8-12)21-9-15(23)20-26(21,24)25/h7,10,12,19,22H,3-6,8-9H2,1-2H3,(H,20,23)/t12-/m1/s1 |
InChI Key |
DVFCRTGTEXUFIN-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)CCN[C@@H]1CCC2=CC(=C(C(=C2C1)F)N3CC(=O)NS3(=O)=O)O |
Canonical SMILES |
CC(C)CCNC1CCC2=CC(=C(C(=C2C1)F)N3CC(=O)NS3(=O)=O)O |
Origin of Product |
United States |
Discovery and Design of Abbv Cls 484 As a Ptpn2/n1 Inhibitor
Identification of PTPN2 and PTPN1 as Therapeutic Targets
Protein tyrosine phosphatases PTPN2 and PTPN1 play central roles in regulating inflammatory signaling pathways and immune cell activation. Their dysregulation has been implicated in promoting tumorigenesis by attenuating tumor-directed immunity. Consequently, these enzymes emerged as attractive targets for enhancing cancer immunotherapy.
The identification of PTPN2 and PTPN1 as key targets was significantly aided by in vivo CRISPR screening approaches. A seminal study by Manguso et al. (2017) utilized pooled in vivo genetic screening in mouse models treated with immunotherapy. This research identified the protein tyrosine phosphatase PTPN2 as a crucial target that, when deleted in tumor cells, increased the efficacy of immunotherapy by enhancing interferon-γ (IFNγ)-mediated effects on antigen presentation and growth suppression abbvie.comresearchgate.netnih.gov. Further investigations also implicated PTPN1 in restraining T-cell-mediated tumor killing, underscoring the potential benefit of dual inhibition of both phosphatases bmj.comresearchgate.net. These findings provided a strong rationale for developing small-molecule inhibitors targeting both PTPN2 and PTPN1 to potentiate anti-tumor immunity aacrjournals.orgnih.govresearchgate.netosti.gov.
Structure-Based Drug Design Principles for ABBV-CLS-484
Targeting phosphatases, including PTPN2 and PTPN1, has historically been challenging due to the highly polar and often shallow nature of their active sites, which are considered "undruggable" abbvie.comresearchgate.netnih.govacs.orgthieme-connect.comdigitellinc.com. Overcoming this hurdle required innovative medicinal chemistry strategies.
Structural biology played a critical role in the design and optimization process. X-ray crystallography provided invaluable insights into how potential inhibitors interact with the PTPN2 active site. The determination of crystal structures, such as the one for human PTPN2 in complex with this compound (PDB ID: 7UAD), at a resolution of 2.04 Å, allowed researchers to understand the precise binding interactions and guide further structural modifications iucr.orgrcsb.org. This iterative process of structural analysis and chemical modification was essential for optimizing ligand-protein interactions and achieving the desired potency and selectivity iucr.orgnih.govresearchgate.netx-mol.net.
Evolution from Precursor Compounds to this compound
The journey to this compound involved the optimization of earlier lead compounds. One such precursor, identified as A650, demonstrated potent dual inhibition of PTPN2 and PTPN1 with low nanomolar IC50 values (3.9 nM for PTPN2 and 2.8 nM for PTPN1) thieme-connect.comthieme-connect.com. However, A650 exhibited modest potency in cell-based assays and possessed poor physicochemical properties that hindered its further development thieme-connect.comthieme-connect.com.
The subsequent optimization efforts focused on enhancing the molecular properties of A650. This led to the development of this compound, which was achieved by increasing the sp3 content of the molecule and enhancing the basicity of its amine moiety. These modifications rendered this compound a zwitterion with specific pKa values (0.9 and 10), contributing to its improved drug-like characteristics, including enhanced cellular activity and favorable pharmacokinetics thieme-connect.comthieme-connect.com. This compound achieved sub-nanomolar inhibitory potency against both PTPN2 (IC50 = 1.8 nM) and PTPN1 (IC50 = 2.5 nM) thieme-connect.comthieme-connect.comselleckchem.commedchemexpress.com.
Data Tables
Table 1: Key Inhibitor Data for PTPN2/PTPN1
| Compound Name | Target(s) | IC50 (PTPN2) | IC50 (PTPN1) | Notes |
| A650 | PTPN2/PTPN1 | 3.9 nM | 2.8 nM | Precursor compound; potent enzymatic activity but poor physicochemical properties and cell-based assay potency. thieme-connect.comthieme-connect.com |
| This compound | PTPN2/PTPN1 | 1.8 nM | 2.5 nM | Optimized dual active-site inhibitor; orally bioavailable with improved drug-like properties, cellular activity, and potency. thieme-connect.comthieme-connect.com |
Molecular and Cellular Mechanisms of Action of Abbv Cls 484
Dual Inhibition of PTPN2 and PTPN1 Phosphatase Activity
ABBV-CLS-484 functions by directly inhibiting the active sites of both PTPN2 and PTPN1 nih.govresearchgate.netabbvie.comosti.govthieme-connect.comaacrjournals.orgcaymanchem.comthieme-connect.comacs.orgaxonmedchem.comrsc.orgpatsnap.comnih.govresearchgate.netumassmed.educhemicalprobes.org. This dual inhibition is key to its ability to overcome resistance to current immunotherapies and promote a more robust anti-tumor immune response.
This compound demonstrates potent inhibitory activity against PTPN2 and PTPN1, with biochemical assays revealing nanomolar IC50 values. Specifically, the compound inhibits PTPN2 with an IC50 of 1.8 nM and PTPN1 with an IC50 of 2.5 nM bioworld.comthieme-connect.comcaymanchem.comthieme-connect.com. Comprehensive selectivity profiling indicates that this compound exhibits high specificity for these targets. In biochemical screens, it showed 6–8-fold weaker activity against PTPN9 and no detectable activity against SHP-1 or SHP-2 chemicalprobes.org. Further broad selectivity assessments across a diverse panel of phosphatases, kinases, and other receptors, including the hERG channel, confirmed a lack of significant off-target activity chemicalprobes.org. The compound is selective for PTPN1 and PTPN2 over PTPN6 and PTPN11 (IC50s >10 µM), while also inhibiting PTPN9 with an IC50 of 15 nM caymanchem.com.
Data Table 1: Potency and Selectivity of this compound Against Phosphatases
| Target | IC50 (nM) | Assay Type | Selectivity vs. PTPN2/N1 | Source |
| PTPN2 | 1.8 | Biochemical | N/A | bioworld.comthieme-connect.comcaymanchem.comthieme-connect.com |
| PTPN1 | 2.5 | Biochemical | N/A | bioworld.comthieme-connect.comcaymanchem.comthieme-connect.com |
| PTPN9 | 15 | Biochemical | ~8-fold weaker | caymanchem.comchemicalprobes.org |
| SHP-1 | >10,000 | Biochemical | No detectable activity | chemicalprobes.org |
| SHP-2 | >10,000 | Biochemical | No detectable activity | chemicalprobes.org |
| PTPN6 | >10,000 | Biochemical | >6-fold weaker | caymanchem.com |
| PTPN11 | >10,000 | Biochemical | >6-fold weaker | caymanchem.com |
Note: Values are approximate and compiled from cited sources. Specific assay conditions may vary.
Regulation of Intracellular Signaling Pathways
By inhibiting PTPN2 and PTPN1, this compound modulates key intracellular signaling cascades that govern immune cell function and tumor cell behavior.
Treatment with this compound leads to the enhancement of Janus kinase (JAK)-Signal transducer and activator of transcription (STAT) signaling pathways nih.govresearchgate.netosti.govosti.govresearchgate.netpatsnap.comcalicolabs.comrsc.orgashpublications.org. This pathway is critical for mediating cellular responses to cytokines, including interferons and interleukins, which are vital for immune cell activation, proliferation, and differentiation rsc.org. The amplification of JAK-STAT signaling by this compound promotes the activation and functional capacity of various immune cell subsets, such as T cells and natural killer (NK) cells nih.govresearchgate.netosti.govosti.govresearchgate.netpatsnap.comcalicolabs.comresearchgate.net. This enhancement contributes to maintaining T cell activity and mitigating T cell exhaustion broadinstitute.org.
This compound significantly influences T cell functionality by modulating T cell receptor (TCR) signaling researchgate.netbmj.com. Inhibition of PTPN2 and PTPN1 results in improved T cell activation and function following TCR stimulation researchgate.netbmj.com. Mechanistically, this compound induces epigenetic and metabolic alterations within T cells, leading to a distinct functional state characterized by heightened cytotoxicity and reduced T cell exhaustion and dysfunction abbvie.compatsnap.comcalicolabs.combroadinstitute.org. This is evidenced by a decrease in the expression of genes associated with T cell exhaustion and dysfunction, such as Tox aacrjournals.org. The compound enhances the activation and effector functions of CD8+ T cells, fostering a more diverse repertoire of expanded T cell clones compared to anti-PD-1 therapies aacrjournals.org.
A central mechanism of this compound is its capacity to amplify the cellular response to interferons (IFNs) nih.govresearchgate.netosti.govosti.govresearchgate.netpatsnap.comcalicolabs.combmj.comresearchgate.net. By augmenting IFN signaling, the compound sensitizes tumor cells to inflammatory signals bmj.comresearchgate.netbmj.com. This sensitization leads to enhanced growth arrest and improved antigen presentation in tumor cells bmj.comresearchgate.netbmj.com. For instance, in B16 melanoma cells, this compound treatment combined with IFN-γ enhanced sensitivity to IFN-γ, increased the expression of IFN-stimulated genes, and promoted IFN-γ-dependent antigen presentation aacrjournals.org. Furthermore, this compound increases the abundance of monocytes expressing high levels of IFN-γ-induced genes within the tumor microenvironment caymanchem.com. The amplification of the IFN response is crucial for priming anti-tumor immunity and overcoming resistance to other immunotherapies nih.govmdpi.com.
Preclinical Immunomodulatory Effects of Abbv Cls 484
Impact on T Lymphocyte Function and Activation
ABBV-CLS-484 significantly influences T lymphocyte function, promoting their activation, enhancing effector functions, and mitigating exhaustion.
Augmentation of Cytotoxic T Cell (CD8+) Activation and Effector Functions
Preclinical investigations reveal that this compound treatment leads to improved T cell activation and function upon T cell receptor (TCR) stimulation researchgate.netbmj.com. Specifically, it has been shown to promote the activation of CD8+ T cells, as evidenced by increased expression of activation markers such as CD25 and CD69 nih.gov. The compound enhances the cytotoxic potential of these cells, fostering a state characterized by increased cytotoxicity and the generation of polyfunctional CD8+ T cells that exhibit improved effector functions researchgate.netabbvie.comnih.govprnewswire.comresearchgate.net. Mechanistically, this compound induces epigenetic and metabolic changes within T cells, contributing to this enhanced functional state abbvie.com. Furthermore, the drug amplifies the response to interferon, promoting activation and function of multiple immune cell subsets, including CD8+ T cells, by enhancing JAK-STAT signaling pathways abbvie.comnih.govbmj.comresearchgate.netpatsnap.com.
Reduction of T Cell Exhaustion and Dysfunction
A critical aspect of this compound's immunomodulatory profile is its ability to counteract T cell exhaustion and dysfunction abbvie.comprnewswire.com. Studies indicate that the compound reduces the frequency of exhausted T cells researchgate.netbmj.com. By promoting a more functional state, this compound appears to restore or enhance the effector capabilities of T cells that may have become dysfunctional due to chronic antigen exposure within the tumor microenvironment researchgate.netbmj.com. This reduction in T cell dysfunction contributes to a more robust anti-tumor immune response nih.govresearchgate.net.
Promotion of T Cell Infiltration and Repertoire Diversity within the Tumor Microenvironment
This compound treatment has been shown to "inflame" the tumor microenvironment, fostering a more permissive state for immune cell activity, including that of CD8+ T cells abbvie.comprnewswire.compatsnap.comtipranks.com. This process involves an increase in the abundance and activation of intratumoral CD8+ T cells, even in tumors that are not initially inflamed bmj.com. The compound also promotes the recruitment of immune cells by increasing the production of pro-inflammatory chemokines such as IP-10, which are crucial for immune cell infiltration into the tumor site bmj.com. This enhanced infiltration and activation of T cells within the tumor microenvironment are key contributors to the drug's anti-tumor efficacy.
Modulation of Natural Killer (NK) Cell Activity
Beyond its effects on T cells, this compound also significantly enhances the activity and function of Natural Killer (NK) cells, which are vital components of the innate immune system in combating cancer.
Enhancement of NK Cell Function and Tumor Cell Killing
Preclinical data demonstrates that this compound treatment enhances NK cell function and promotes NK-mediated tumor cell killing in vitro researchgate.net. In vivo studies have shown an increased abundance and activation of NK cells in tumor models treated with AC-484 researchgate.netresearchgate.net. This enhancement of NK cell activity is observed across various tumor models, including those with differing responsiveness to immune checkpoint blockade researchgate.netresearchgate.net. The compound's ability to amplify responses to interferon and promote the activation of immune cell subsets extends to NK cells, contributing to their heightened anti-tumor capabilities abbvie.comnih.govbmj.comresearchgate.netpatsnap.com.
Role of NK Cells in Primary Tumor Regression and Metastasis Prevention
This compound has shown a pronounced effect on controlling primary tumor growth and preventing metastasis, with NK cells playing a critical role in these outcomes researchgate.netresearchgate.netlarvol.com. The compound has demonstrated the ability to drive primary tumor regression and effectively prevent the formation of lung metastases in models such as B16F10 and 4T1 breast cancer, in an NK cell-dependent manner researchgate.netresearchgate.net. In tumor models where T cells are not the primary drivers of tumor control (e.g., those with MHC-I or JAK1 deficiency), this compound treatment still improves NK-mediated efficacy researchgate.netresearchgate.net. Further evidence suggests that this compound's anti-metastatic activity is mediated by immune cells, with both T cells and NK cells playing critical roles, and NK cells appearing particularly dominant in certain models aacrjournals.org.
Data Tables
While the preclinical studies highlight significant immunomodulatory effects of this compound, detailed quantitative data points for specific cell function percentages, fold changes in activation markers, or repertoire diversity metrics suitable for direct data table generation are not explicitly detailed in the provided search snippets. The findings are largely described qualitatively, emphasizing the direction and nature of the observed effects.
Preclinical Efficacy Studies of Abbv Cls 484 in Cancer Models
Overcoming Tumor Immune Evasion Mechanisms
Tumor immune evasion is a significant barrier to effective cancer immunotherapy, allowing malignant cells to escape detection and destruction by the host's immune system. These evasion strategies can manifest through various genetic and molecular alterations within the tumor microenvironment. ABBV-CLS-484, a novel small molecule inhibitor targeting protein tyrosine phosphatases PTPN2 and PTPN1, has demonstrated a potent ability to counteract these mechanisms, thereby enhancing anti-tumor immunity.
Addressing Resistance via Mutations in Beta-2-Microglobulin, HLA, and JAK1/2
Tumors frequently develop resistance to immunotherapies, such as PD-1 blockade, through specific genetic alterations that impair antigen presentation or immune cell function. Key among these are mutations affecting Beta-2-Microglobulin (B2M) and Human Leukocyte Antigen (HLA) class I molecules, as well as alterations in Janus Kinase (JAK) signaling pathways.
Mutations in the B2M gene lead to the loss of functional B2M protein, which is essential for the proper assembly and surface expression of HLA class I molecules on cancer cells nih.gov. This loss of HLA class I expression significantly hinders the ability of cytotoxic T lymphocytes (CTLs) to recognize and eliminate tumor cells, representing a critical immune evasion mechanism nih.gov. Similarly, alterations in HLA genes themselves can lead to reduced or absent surface expression of these antigen-presenting molecules.
Furthermore, dysregulation of the JAK-STAT signaling pathway, often due to mutations in JAK1 or JAK2, can contribute to immune evasion and resistance to immunotherapy. These mutations can affect cytokine signaling, immune cell function, and the tumor's inflammatory state, rendering it less susceptible to immune attack.
Preclinical studies have shown that this compound is effective in overcoming these complex resistance mechanisms. Research indicates that this compound treatment can overcome common immune evasion strategies, including those arising from mutations in Beta-2-Microglobulin, HLA, and JAK1/2 researchgate.netbmj.com. Specifically, in tumor models that exhibit resistance due to deficiencies in components like MHCI or JAK1, this compound therapy has been observed to improve Natural Killer (NK) cell-mediated efficacy researchgate.netbmj.com. This suggests that this compound's mechanism of action, which involves enhancing interferon signaling, promoting immune cell activation (including NK cells and CD8+ T cells), and potentially restoring JAK-STAT pathway function, allows it to re-sensitize tumors that have acquired these resistance mechanisms abbvie.combroadinstitute.orgosti.govnih.govresearchgate.net.
The compound's ability to promote anti-tumor immunity in models that are otherwise resistant to PD-1 blockade, such as the 4T1 and EMT6 models, underscores its potential to address a broad spectrum of immune evasion tactics researchgate.netresearchgate.netaacrjournals.orgaacrmeetingnews.org. By enhancing the tumor microenvironment's inflammatory state and boosting the cytotoxic capacity of immune cells, this compound offers a promising strategy to overcome resistance driven by genetic alterations like those affecting B2M, HLA, and JAK pathways.
| Cancer Model Type | Resistance Mechanism Addressed | Observed Outcome with this compound | Reference(s) |
| 4T1 | Resistant to PD-1 blockade | Dramatic tumor regression; Potent anti-tumor immunity; Prevention of lung metastasis (NK cell-dependent) | researchgate.netbmj.comresearchgate.netaacrjournals.orgaacrmeetingnews.org |
| EMT6 | Minimal inflammation; Resistant to PD-1 blockade | Dramatic tumor regression; Potent anti-tumor immunity | researchgate.netaacrjournals.orgaacrmeetingnews.org |
| JAK1-deficient | Impaired JAK1 signaling, impacting immune cell function | Improved NK-mediated efficacy | researchgate.netbmj.com |
| MHCI-deficient | Impaired antigen presentation via MHC Class I | Improved NK-mediated efficacy | researchgate.netbmj.com |
Advanced Research Methodologies Applied to Abbv Cls 484 Studies
Genomic and Transcriptomic Profiling
To elucidate the molecular basis of ABBV-CLS-484's immunomodulatory effects, researchers have employed advanced genomic and transcriptomic profiling techniques.
Single-cell RNA sequencing (scRNA-seq) has been instrumental in dissecting the complex cellular landscape of the tumor microenvironment following this compound treatment. Studies utilizing scRNA-seq on tumor-infiltrating lymphocytes (TILs) from murine cancer models have revealed that this compound treatment leads to significant alterations in immune cell populations and their functional states thieme-connect.comresearchgate.netresearchgate.netbmj.com. Specifically, these analyses have demonstrated:
T Cell Activation: this compound promotes the activation and enhances the effector functions of CD8+ T cells medchemexpress.comoa.mgprnewswire.comthieme-connect.comresearchgate.netbmj.comresearchgate.netnih.gov. Transcriptomic profiling has identified a unique transcriptional state in CD8+ T cells characterized by enhanced cytotoxicity, increased memory signatures, and reduced markers of exhaustion and dysfunction medchemexpress.comresearchgate.netresearchgate.netnih.gov.
NK Cell Function: The compound has been shown to increase the abundance and activation of Natural Killer (NK) cells, augmenting their anti-tumor activity prnewswire.comthieme-connect.comresearchgate.netbmj.comnih.govresearchgate.netbmj.com.
Myeloid Cell Phenotype: scRNA-seq analyses have also indicated a shift in myeloid-derived suppressor cells (MDSCs) towards a more pro-inflammatory phenotype, contributing to an inflamed tumor microenvironment thieme-connect.comresearchgate.net.
Furthermore, scRNA-seq has been applied to ALK-positive Anaplastic Large Cell Lymphoma (ALK+ ALCL) cell lines treated with this compound, providing insights into its role in mitochondrial function and mitophagy within these cancer cells researchgate.netashpublications.orgehaweb.org.
While not always explicitly detailed as "Gene Set Enrichment Analysis" (GSEA), the findings derived from scRNA-seq and other transcriptomic analyses inherently involve pathway analysis to interpret the observed gene expression changes. These analyses have highlighted the activation of key signaling cascades crucial for immune cell function. Notably, this compound treatment has been linked to enhanced Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) signaling medchemexpress.comoa.mgresearchgate.netresearchgate.netnih.govtargetmol.commedchemexpress.com. This pathway is critical for cytokine signaling and immune cell differentiation, proliferation, and survival. The observed enhancement of JAK-STAT signaling in T cells correlates with their improved effector functions and reduced exhaustion researchgate.netresearchgate.netnih.gov.
In Vitro Cellular Assay Systems
In vitro cellular assay systems are fundamental for characterizing the direct effects of this compound on target cells and immune effector cells.
Cell-based assays have been employed to quantify the impact of this compound on STAT pathway activation. For instance, in B16 tumor cells, this compound demonstrated an EC50 of 0.176 µM for potentiating Interferon-gamma (IFN-γ)-mediated STAT1 phosphorylation thieme-connect.combioworld.com. This indicates the compound's ability to amplify cytokine signaling, a critical component of the anti-tumor immune response. Additionally, studies suggest that this compound may induce non-canonical STAT5 activation through IFN-γ signaling, further contributing to T cell activation and function researchgate.net.
Cytotoxicity assays are crucial for assessing the functional capacity of immune cells, such as T cells and NK cells, to eliminate target tumor cells. Preclinical studies have shown that this compound treatment significantly enhances the cytotoxic activity of both CD8+ T cells and NK cells in vitro researchgate.netbmj.comresearchgate.net. The compound promotes a functional state in T cells associated with increased cytotoxicity and reduced exhaustion medchemexpress.comthieme-connect.comthieme-connect.comresearchgate.netresearchgate.net. Furthermore, this compound sensitizes tumor cells to immune-mediated killing, improving their susceptibility to destruction by cytotoxic immune effector cells thieme-connect.comprnewswire.comthieme-connect.comresearchgate.netbmj.combmj.combioworld.comescholarship.org.
Advanced Imaging Techniques
Advanced imaging techniques provide direct visualization of cellular and subcellular structures, offering critical insights into drug mechanisms. Transmission Electron Microscopy (TEM) has been utilized to examine the ultrastructure of mitochondria in tumor cells treated with this compound. These studies have revealed that the compound disrupts mitochondrial renewal and can lead to damaged, swollen mitochondria within tumor cells, particularly in the context of ALK+ ALCL oa.mgresearchgate.netashpublications.orgehaweb.org. This disruption of mitochondrial function and mitophagy pathways contributes to the anti-tumor effects of this compound.
Data Tables
The potency of this compound against its primary targets, PTPN2 and PTPN1, has been rigorously characterized using biochemical assays.
Table 1: PTPN2 and PTPN1 Inhibition Potency of this compound
| Target | IC50 Value (nM) | Assay Type | Reference |
| PTPN2 | 1.8 | Mobility Shift Assay | bioworld.com |
| PTPN1 | 2.5 | Mobility Shift Assay | bioworld.com |
| PTPN2 | 1.8 | Biochemical Assay | caymanchem.com |
| PTPN1 | 2.5 | Biochemical Assay | caymanchem.com |
| PTPN2 | 1.8 | Biochemical Assay | thieme-connect.com |
| PTPN1 | 2.5 | Biochemical Assay | thieme-connect.com |
| PTPN2 | 1.8 | Biochemical Assay | thieme-connect.com |
| PTPN1 | 2.5 | Biochemical Assay | thieme-connect.com |
| PTPN2 | 1.8 | Biochemical Assay | nih.gov |
| PTPN1 | 2.5 | Biochemical Assay | nih.gov |
Note: Multiple sources consistently report similar IC50 values for PTPN2 and PTPN1 inhibition.
Compound Names Mentioned
this compound (also referred to as AC484, Osunprotafib)
PTPN2 (Protein Tyrosine Phosphatase Non-Receptor Type 2)
PTPN1 (Protein Tyrosine Phosphatase Non-Receptor Type 1)
PTPN9 (Protein Tyrosine Phosphatase Non-Receptor Type 9)
SHP-1 (SH2-containing protein tyrosine phosphatase-1)
SHP-2 (SH2-containing protein tyrosine phosphatase-2)
IFN-γ (Interferon-gamma)
JAK-STAT (Janus kinase-Signal Transducer and Activator of Transcription) pathway
STAT1 (Signal Transducer and Activator of Transcription 1)
STAT5 (Signal Transducer and Activator of Transcription 5)
PD-1 (Programmed cell death protein 1)
PD-L1 (Programmed death-ligand 1)
VEGFR (Vascular Endothelial Growth Factor Receptor)
TKI (Tyrosine Kinase Inhibitor)
PINK1 (PTEN induced kinase 1)
PRKN (Parkin)
TFRC (Transferrin Receptor)
LC3 II (Microtubule-associated protein 1A/1B-light chain 3)
Transmission Electron Microscopy for Mitochondrial Ultrastructure Analysis
Transmission Electron Microscopy (TEM) has been a critical tool in visualizing the impact of this compound on cellular organelles, particularly mitochondria. Research has revealed significant alterations in mitochondrial morphology following treatment with this compound. TEM analysis of tumor cells in mouse xenograft models treated with this compound observed damaged and swollen mitochondria that aggregated within these cells researchgate.netashpublications.org. Further detailed examination at high magnification showcased the accumulation of these damaged, swollen mitochondria in cells deficient in PTPN2, a key target of this compound researchgate.netashpublications.orgehaweb.org. Specifically, TEM was utilized to observe the ultrastructure of mitochondria in the Karpas299 cell line after treatment with this compound, providing direct visual evidence of its impact on mitochondrial integrity researchgate.netashpublications.org.
Bioinformatic and Computational Approaches
Bioinformatic and computational strategies have been instrumental in uncovering the mechanistic underpinnings of this compound's activity and in exploring novel therapeutic avenues. These approaches allow for the analysis of large-scale biological data to identify key pathways and design new molecular entities.
KEGG Pathway Analysis for Mechanistic Insights
To gain a deeper understanding of the molecular pathways affected by PTPN2, a primary target of this compound, KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway analysis was conducted on RNA sequencing data obtained from PTPN2-knockout cells. This analysis revealed a significant enrichment within the Mitophagy pathway researchgate.netashpublications.orgehaweb.org. This finding suggests that PTPN2 plays a crucial role in regulating mitophagy, and its inhibition, as achieved by this compound, has a direct impact on this cellular process.
AUCell Analysis for Mitophagy Activity Scoring
The activity of mitophagy, a selective form of autophagy responsible for clearing damaged mitochondria, was quantitatively assessed using AUCell analysis on single-cell RNA sequencing data from cells treated with this compound researchgate.netashpublications.org. The results indicated that cells exposed to this compound exhibited lower AUCell scores for mitophagy activity, signifying a reduced activation of this process researchgate.netashpublications.org. This suggests that this compound may disrupt or impair the normal functioning of mitophagy, contributing to the observed mitochondrial damage.
Application of Generative AI for Drug Design of Related Compounds
Research Findings Summary
The research employing these advanced methodologies has provided critical insights into the action of this compound. Key findings include:
| Metric/Observation | Value/Finding | Source Indices |
| IC50 of this compound on SUDHL1 (72h treatment) | 6.285 μM | researchgate.netashpublications.orgehaweb.org |
| IC50 of this compound on Karpas299 (72h treatment) | 5.838 μM | researchgate.netashpublications.orgehaweb.org |
| Effect of this compound on Mitophagy Activity (AUCell Analysis) | Lower AUCell scores observed, indicating poor activation of mitophagy. | researchgate.netashpublications.org |
| Mitochondrial Ultrastructure (TEM Analysis) | Observation of damaged, swollen mitochondria aggregated in tumor cells; accumulation of damaged swelling mitochondria in PTPN2-deficient tumor cells. | researchgate.netashpublications.orgehaweb.org |
| KEGG Pathway Analysis (following PTPN2 knockout) | Significant enrichment in the Mitophagy pathway. | researchgate.netashpublications.orgehaweb.org |
Future Research Directions and Therapeutic Implications
Exploring Novel Combinatorial Immunotherapeutic Strategies
The synergistic potential of ABBV-CLS-484 with other immunomodulatory agents is a critical area for future research. Preclinical data suggest that this compound enhances anti-tumor immunity and can overcome resistance to PD-1 blockade abbvie.comaacrjournals.orgaacrjournals.orgresearchgate.net. This indicates a strong rationale for combining this compound with immune checkpoint inhibitors (ICIs) beyond PD-1 blockade, such as anti-CTLA-4 antibodies or agents targeting other immune checkpoints. Furthermore, combining this compound with therapies that promote T cell activation or infiltration, such as oncolytic viruses or adoptive T cell therapies, could lead to enhanced therapeutic outcomes. Research into combining this compound with targeted therapies, such as vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitors (TKIs), is also underway, showing promise in preclinical models larvol.comresearchgate.netaacrjournals.org. Investigating combinations with agents that modulate the myeloid compartment, such as myeloid-derived suppressor cell (MDSC) inhibitors or agents that promote M1 macrophage polarization, could further optimize the immune landscape within the TME aacrjournals.orgresearchgate.net.
Investigation of this compound in Additional Preclinical Cancer Indications
While this compound has demonstrated efficacy in various mouse models, including melanoma and breast cancer models resistant to PD-1 blockade abbvie.comcaymanchem.comresearchgate.net, its potential across a broader spectrum of cancer types needs to be explored. Future research should focus on evaluating this compound in preclinical models of cancers that are historically less responsive to immunotherapy or have distinct TME characteristics. This includes investigating its efficacy in models of pancreatic cancer, glioblastoma, and certain hematological malignancies, where immune evasion mechanisms are particularly robust. Specific attention should be given to indications where PTPN2/PTPN1 expression is known to be high or where interferon signaling pathways are impaired. Recent work has explored its potential in ALK-positive Anaplastic Large Cell Lymphoma (ALK+ ALCL), suggesting a role in hematological malignancies by disrupting mitochondrial renewal and mitophagy ashpublications.org.
Delving Deeper into Specific Epigenetic and Metabolic Changes Induced by this compound
This compound has been shown to induce epigenetic and metabolic changes in T cells, leading to increased cytotoxicity and reduced T cell exhaustion and dysfunction abbvie.comaacrjournals.org. Further research is warranted to comprehensively map these molecular alterations. Investigating the specific epigenetic modifications (e.g., histone modifications, DNA methylation) and metabolic reprogramming events (e.g., changes in glycolysis, oxidative phosphorylation, fatty acid metabolism) that occur in various immune cell subsets (T cells, NK cells, myeloid cells) upon this compound treatment is crucial. Understanding these precise mechanisms could reveal novel biomarkers for predicting response and identify new therapeutic targets for combination strategies. For instance, understanding how this compound influences the metabolic fitness of exhausted T cells could pave the way for interventions that further enhance their anti-tumor effector functions aacrjournals.org.
Elucidating the Full Spectrum of Immune Cell Interactions in the Remodeled Tumor Microenvironment
This compound demonstrably reshapes the tumor microenvironment, promoting an inflammatory milieu with increased infiltration and activation of NK and CD8+ T cells abbvie.comaacrjournals.orgaacrjournals.orgresearchgate.net. Future research should aim to comprehensively characterize the dynamic interactions between all major immune cell populations within the TME following this compound treatment. This includes detailed analysis of dendritic cell maturation and antigen presentation capabilities, macrophage polarization (M1 vs. M2), and the role of innate lymphoid cells. Investigating how this compound influences the balance between effector and regulatory immune cells, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), is also critical researchgate.net. Understanding these complex cellular crosstalks will provide a more complete picture of the drug's immunomodulatory effects and guide the development of optimized combination therapies. For example, recent findings suggest this compound can prevent metastasis by enhancing NK cell activity and overcoming immune evasion mechanisms like MHC-I or JAK1 deficiency bmj.com.
Comparative Analysis with Other Emerging Immunotherapies and PTPN2/N1 Inhibitors
While this compound shows promise, comparative studies are essential to position it within the evolving landscape of cancer immunotherapies. Head-to-head preclinical comparisons with other emerging immunomodulatory agents, such as STING agonists, TLR agonists, or other novel immune-activating small molecules, would be valuable. Furthermore, a detailed comparison with other PTPN2/N1 inhibitors, including those in development or already in clinical trials (e.g., ABBV-CLS-579), is important to understand potential differences in efficacy, selectivity, and pharmacokinetic profiles researchgate.netaacrjournals.orgnih.gov. Such analyses will help delineate the unique advantages and potential niche applications of this compound. Investigating the comparative efficacy of this compound against different classes of immunotherapies in specific cancer contexts will be crucial for clinical decision-making and strategic development.
Q & A
Basic Research Question: What is the mechanistic basis of ABBV-CLS-484 as a dual PTPN2/N1 inhibitor, and how does this inform preclinical experimental design?
Answer:
this compound targets both PTPN2 and PTPN1 phosphatases, disrupting their role in suppressing immune cell activation and tumor growth. Preclinical studies should integrate in vitro kinase inhibition assays (e.g., recombinant enzyme activity measurements) and in vivo tumor models (e.g., syngeneic or PDX models) to validate dual-target efficacy. Use RNA sequencing or phosphoproteomics to map downstream immune signaling pathways (e.g., JAK-STAT, IFN-γ) . Experimental controls must include wild-type and phosphatase-knockout models to isolate target-specific effects.
Basic Research Question: What preclinical models are most suitable for evaluating this compound’s immune-modulatory effects?
Answer:
Syngeneic mouse models with immunocompetent hosts are critical for assessing tumor-immune interactions. Pair these with flow cytometry to quantify immune cell infiltration (e.g., CD8+ T cells, dendritic cells) and cytokine profiling (e.g., IL-12, IFN-γ) . For translational relevance, include humanized mouse models or co-culture systems with patient-derived immune cells to mimic human tumor microenvironments.
Basic Research Question: How can researchers validate target engagement and specificity of this compound in cellular assays?
Answer:
Employ competitive binding assays (e.g., cellular thermal shift assays, CETSA) to confirm direct interaction with PTPN2/N1. Use CRISPR-Cas9 knockout or siRNA knockdown of PTPN2/N1 in control experiments to distinguish on-target vs. off-target effects. Combine with phospho-specific antibodies (e.g., p-STAT1/2) to quantify pathway modulation .
Advanced Research Question: What methodological considerations are critical for designing phase I clinical trials for this compound, based on preclinical data?
Answer:
Phase I trials should prioritize dose-escalation studies with pharmacodynamic (PD) biomarkers (e.g., peripheral blood mononuclear cell [PBMC] analysis for immune activation markers) alongside safety endpoints. Leverage translational endpoints from preclinical work, such as tumor biopsy RNA-seq to confirm target suppression. Adopt adaptive trial designs to incorporate emerging resistance mechanisms . Ensure compliance with CONSORT guidelines for transparent reporting .
Advanced Research Question: How should researchers address contradictory data between in vitro efficacy and in vivo tumor response rates?
Answer:
Contradictions may arise from tumor microenvironment complexity or pharmacokinetic (PK) limitations. Conduct PK/PD modeling to correlate drug exposure with target inhibition. Use multi-omics approaches (e.g., spatial transcriptomics) to identify stromal or immune cell interactions that buffer drug effects. Validate findings using ex vivo tumor slices treated with this compound under controlled conditions .
Advanced Research Question: What strategies optimize combination therapies involving this compound and checkpoint inhibitors?
Answer:
Preclinical combination studies should test sequential vs. concurrent dosing to minimize toxicity and maximize synergy. Use murine models with varying tumor mutational burdens (TMB) to identify responder subgroups. Mechanistic studies should focus on cross-talk between phosphatase inhibition and PD-1/CTLA-4 blockade, using multiplex immunohistochemistry (IHC) to map immune cell spatial organization .
Advanced Research Question: How can researchers identify predictive biomarkers for this compound responsiveness?
Answer:
Analyze baseline tumor biopsies for PTPN2/N1 expression levels (IHC or RNA-seq) and correlate with clinical response. Explore peripheral biomarkers like circulating tumor DNA (ctDNA) dynamics or serum cytokine profiles. Machine learning approaches (e.g., random forests) can integrate multi-modal data (genomic, transcriptomic, clinical) to build predictive models .
Advanced Research Question: What experimental approaches elucidate resistance mechanisms to this compound?
Answer:
Generate resistance models via chronic drug exposure in vitro and in vivo. Perform whole-exome sequencing and chromatin accessibility assays (ATAC-seq) to identify epigenetic adaptations. Validate candidate pathways (e.g., compensatory phosphatase activation) using small-molecule inhibitors or genetic perturbations .
Basic Research Question: What in vitro assays best characterize this compound’s inhibitory activity across cancer cell types?
Answer:
Use dose-response curves (IC50 calculations) in cell lines with varying PTPN2/N1 expression. Pair with functional assays like T-cell activation co-cultures to quantify immune-mediated cytotoxicity. Include orthogonal assays (e.g., phosphatase activity fluorogenic substrates) to confirm target engagement .
Advanced Research Question: How should pharmacokinetic (PK) and pharmacodynamic (PD) data be integrated to refine dosing regimens?
Answer:
Develop physiologically based PK (PBPK) models incorporating tissue penetration data (e.g., tumor vs. plasma drug concentrations). Validate PD endpoints (e.g., phospho-STAT1 levels in tumors) against PK parameters. Use Bayesian hierarchical models to account for inter-patient variability in clinical trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
